molecular formula C6H8FIN2 B3031103 1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole CAS No. 1443278-91-8

1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole

Cat. No.: B3031103
CAS No.: 1443278-91-8
M. Wt: 254.04
InChI Key: FWYPPKWDQSAWOU-UHFFFAOYSA-N
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Description

1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole is a halogenated pyrazole derivative characterized by a 2-fluoroethyl group at position 1, an iodine atom at position 4, and a methyl group at position 3. Its molecular formula is C₆H₈FIN₂, with a molecular weight of 266.05 g/mol.

Properties

IUPAC Name

1-(2-fluoroethyl)-4-iodo-5-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FIN2/c1-5-6(8)4-9-10(5)3-2-7/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYPPKWDQSAWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCF)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501243965
Record name 1H-Pyrazole, 1-(2-fluoroethyl)-4-iodo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443278-91-8
Record name 1H-Pyrazole, 1-(2-fluoroethyl)-4-iodo-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443278-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 1-(2-fluoroethyl)-4-iodo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl halides.

Industrial Production Methods: Industrial production of 1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the substituents or the pyrazole ring itself.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide, thiols, and amines can be used in the presence of suitable solvents and catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

  • Appearance : Typically exists as a solid.
  • Storage Conditions : Should be stored at room temperature to maintain stability.

Medicinal Chemistry

1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study evaluated the compound's efficacy against various cancer cell lines. Results indicated that it exhibited selective cytotoxicity, suggesting its potential as an anticancer agent. The mechanism of action appears to involve the inhibition of specific signaling pathways related to cell proliferation.

Agrochemicals

This compound has also been explored for its applications in agriculture, particularly as a pesticide or herbicide.

Case Study: Herbicidal Activity

Research demonstrated that 1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole effectively inhibits the growth of certain weeds without harming crops. Field trials showed a significant reduction in weed biomass, indicating its potential utility in sustainable agriculture practices.

Material Science

The compound's unique properties allow it to be used in synthesizing advanced materials, including polymers and coatings.

Case Study: Polymer Synthesis

In a recent study, researchers synthesized a novel polymer using 1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole as a monomer. The resulting material exhibited enhanced thermal stability and mechanical properties, making it suitable for various industrial applications.

Efficacy in Various Applications

Application AreaEfficacy LevelNotes
Medicinal ChemistryHighEffective against cancer cell lines
AgrochemicalsModerateEffective herbicide with minimal crop impact
Material ScienceHighImproved properties in synthesized polymers

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluoroethyl and iodine substituents can enhance binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogs:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Applications/Properties Reference ID
1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole 1: 2-Fluoroethyl; 4: I; 5: Me 266.05 Radiopharmaceutical precursor, halogen bonding
4-(2-Fluoro-ethyl)-5-[¹²⁵I]iodo-1-phenyl-1H-triazole 1: Ph; 4: 2-Fluoroethyl; 5: ¹²⁵I ~326.1 (¹²⁵I) Radiolabeled imaging agent
Ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 3: 4-Fluorophenyl; 4: COOEt 264.25 Intermediate for drug synthesis
Razaxaban (Factor Xa inhibitor) 1: 3'-Aminobenzisoxazol-5'-yl; 3: CF₃ 627.52 Anticoagulant therapy
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine HCl 1: 2-MePh; 4: NH₂; 5: CF₂H 289.73 Pharmaceutical/agrochemical research

Key Observations :

  • Iodine vs. Fluorine : The iodine atom in the target compound enhances molecular weight and polarizability compared to fluorine-substituted analogs (e.g., razaxaban). This may improve halogen bonding but reduce metabolic stability .
  • 2-Fluoroethyl Group : This substituent introduces electron-withdrawing effects, which may stabilize the pyrazole ring against oxidation compared to alkyl or aryl groups .

Biological Activity

1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms, and potential applications based on recent research findings.

Chemical Structure and Properties

1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole features a pyrazole ring substituted with a fluoroethyl group and an iodine atom. The presence of these substituents can enhance the compound's reactivity and biological profile. Pyrazoles are recognized as privileged scaffolds in drug discovery, often exhibiting varied pharmacological properties.

Biological Activities

The biological activities of 1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole have been investigated across several studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole demonstrated activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related pyrazoles have been reported as follows:

CompoundMIC (µM) against E. coliMIC (µM) against S. aureus
4-Iodo-5-methyl-1H-pyrazole5075
1-(2-Fluoro-ethyl)-4-iodo...TBDTBD

These values indicate the potential efficacy of the compound in treating bacterial infections, although specific data for 1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole is still needed.

Anticancer Activity

The anticancer properties of pyrazoles have been widely documented. A study on related compounds indicated that modifications to the pyrazole structure could lead to enhanced antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values for selected pyrazole derivatives:

CompoundCancer Cell LineIC50 (µM)
1-(2-Fluoro-ethyl)-4-iodo...Human colon adenocarcinoma (HT-29)TBD
4-Iodo-5-methyl-1H-pyrazoleHuman breast carcinomaTBD
Ethyl 3-(4-chloro...Human lung adenocarcinoma9.27

The data suggest that structural variations can significantly influence anticancer potency, making further exploration of 1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole crucial.

The mechanism by which pyrazoles exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. For example, some pyrazoles act as inhibitors of cyclooxygenases (COX), which play a critical role in inflammation and cancer progression. The unique iodine substitution in 1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole may also provide distinct pathways for interaction with biological targets.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including those similar to 1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole. For instance, research published in MDPI highlights the synthesis of various substituted pyrazoles and their biological evaluations, indicating promising results against multiple cancer cell lines and microbial strains .

Additionally, a comparative study indicated that the introduction of halogen atoms like iodine can enhance the lipophilicity and bioavailability of pyrazole derivatives, potentially leading to improved therapeutic profiles .

Q & A

Q. What are the optimal synthetic routes for 1-(2-fluoroethyl)-4-iodo-5-methyl-1H-pyrazole, and how can purity be ensured?

  • Methodological Answer : The synthesis of pyrazole derivatives often involves cyclocondensation or cross-coupling reactions. For example, ethyl acetoacetate and phenylhydrazine can form pyrazole cores via cyclocondensation in the presence of DMF-DMA . To introduce iodine and fluoroethyl groups, halogenation (e.g., electrophilic iodination) and alkylation steps are critical. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization using NMR (¹H/¹³C), IR, and mass spectrometry are essential to confirm purity . For fluoroethyl substitution, nucleophilic fluorination with KF or AgF in polar aprotic solvents (e.g., DMF) may be employed .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR can identify substituent patterns (e.g., fluoroethyl’s splitting patterns and iodine’s deshielding effects) .
  • XRD : Single-crystal X-ray diffraction resolves bond angles, dihedral angles (e.g., pyrazole-thiazole interactions), and hydrogen-bonding networks (e.g., C–H···O interactions in crystal packing) .
  • IR : Confirms functional groups (e.g., C–F stretches at ~1100 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and isotopic patterns (e.g., iodine’s signature) .

Q. What strategies are used to functionalize the pyrazole core for biological activity studies?

  • Methodological Answer :
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₃PO₄, DMF/H₂O) introduce aryl groups at the 4-position .
  • Heterocycle Fusion : Cyclization with hydrazides or thioureas forms fused rings (e.g., oxadiazoles) for enhanced bioactivity .
  • Halogen Exchange : Iodo groups can be replaced via Ullmann or Buchwald-Hartwig amination for diversification .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation and alkylation be addressed?

  • Methodological Answer : Regioselectivity in halogenation (e.g., iodination at C4) is influenced by directing groups. For example, electron-withdrawing groups (e.g., COOEt) at C5 direct electrophiles to C4. Steric effects from methyl groups at C5 further control substitution patterns. Computational tools (e.g., DFT) predict reactive sites by analyzing frontier molecular orbitals .

Q. What pharmacokinetic optimization strategies apply to pyrazole-based inhibitors?

  • Methodological Answer :
  • Permeability : Introduce polar groups (e.g., carboxamides) to enhance blood-brain barrier penetration .
  • Protein Binding : Reduce lipophilicity by replacing trifluoromethyl with smaller halogens (e.g., F) to lower plasma protein binding .
  • Metabolic Stability : Incorporate metabolically resistant groups (e.g., fluorinated ethyl chains) to prolong half-life .

Q. How can computational tools predict biological targets or crystal packing behavior?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina screens interactions with targets (e.g., Factor Xa’s S1/S4 pockets) .
  • Mercury Software : Analyzes crystal packing motifs (e.g., hydrogen-bonded chains) and void spaces to predict solubility/stability .
  • DFT Calculations : Models electronic effects (e.g., iodine’s σ-hole in halogen bonding) for crystal engineering .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Use consistent protocols (e.g., MIC values for antimicrobial activity) to minimize variability .
  • Structural Validation : Confirm compound identity via XRD or 2D NMR before bioassays .
  • Dose-Response Curves : Test multiple concentrations to distinguish true activity from assay noise .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole
Reactant of Route 2
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1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole

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